molecular formula C16H14Cl2O3 B3016935 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 692261-05-5

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B3016935
CAS No.: 692261-05-5
M. Wt: 325.19
InChI Key: KXMHTMWDPTVETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a benzaldehyde derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a benzaldehyde core strategically substituted with chloro, ethoxy, and 2-chlorobenzyloxy groups, a architecture commonly employed in the development of pharmacologically active molecules. The aldehyde functional group serves as a versatile handle for further chemical transformations, including reductive amination to form secondary amines, reduction to benzyl alcohols, and oxidation to carboxylic acids . It also participates in condensation reactions, such as the formation of α,β-unsaturated carbonyl compounds via Claisen-Schmidt reactions . Researchers utilize this family of compounds as critical building blocks in projects ranging from the synthesis of amyloid beta-disaggregating agents to the development of kinase inhibitors . The specific substitution pattern on the aromatic ring influences the compound's electronic properties and steric profile, which can be critical for modulating its reactivity and interaction with biological targets. As a standard practice, the synthetic route for such compounds often involves a Williamson ether synthesis between a hydroxy-benzaldehyde precursor and a chlorobenzyl chloride derivative, frequently employing a base like cesium carbonate to facilitate the reaction . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-7-12(9-19)14(18)8-16(15)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMHTMWDPTVETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the reaction of 2-chlorobenzyl chloride with 2-chloro-5-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Availability/Price (2025)
2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₆H₁₃Cl₂O₃ Cl (2), 2-Cl-benzyl-O (4), OEt (5) 343.18 Not reported Not reported Available (CymitQuimica)
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₆H₁₃Cl₂O₃ Cl (3), 2-Cl-benzyl-O (4), OEt (5) 343.18 Not reported Not reported 1g: €974; 100mg: €447
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₆H₁₂Br₂ClO₃ Br (2,3), 2-Cl-benzyl-O (4), OEt (5) 448.53 Not reported Not reported Discontinued
4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde C₁₅H₁₂ClIO₃ I (3), 2-Cl-benzyl-O (4), OMe (5) 402.61 490.9 ± 45.0 1.7 ± 0.1 Available (Inquiry-based)
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₁Br₂ClO₃ Br (2,3), 2-Cl-benzyl-O (4), OMe (5) 434.51 Not reported Not reported Discontinued

Key Findings

Substituent Position and Reactivity: The 3-chloro isomer (Table 1, Row 2) shares the same molecular formula as the target compound but exhibits distinct reactivity due to the chlorine atom at the 3-position. Dibromo analogs (Rows 3, 5) introduce bromine atoms at positions 2 and 3, significantly increasing molecular weight (e.g., 448.53 g/mol vs. 343.18 g/mol for the target compound). Bromine’s higher atomic mass and polarizability could improve binding affinity in receptor-ligand interactions but also raise synthesis costs, possibly explaining their discontinued status .

Alkoxy Group Effects: Replacement of the ethoxy group (OEt) with a methoxy group (OMe) (Row 5 vs. Ethoxy’s extended chain may enhance solubility in non-polar solvents .

Halogen Substitution Impact :

  • The iodo-substituted analog (Row 4) demonstrates a dramatic increase in boiling point (490.9°C) and density (1.7 g/cm³) compared to chloro/bromo variants, attributable to iodine’s larger atomic radius and stronger intermolecular forces (van der Waals interactions) .

Commercial Viability: The target compound and its 3-chloro isomer remain commercially available, with pricing tiers reflecting scale-dependent synthesis challenges (e.g., €974/g for 1g vs. €447/100mg) .

Research Implications

  • Synthetic Applications: The target compound’s ortho-chloro and ethoxy groups make it a versatile electrophile for Suzuki-Miyaura couplings, whereas dibromo analogs may serve as dienophiles in Diels-Alder reactions.
  • Biological Relevance : Ethoxy and 2-chlorobenzyloxy groups could enhance metabolic stability in drug candidates compared to methoxy analogs, though toxicity profiles require further study.

Biological Activity

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structural features, including chloro and ethoxy substituents, suggest various mechanisms of action that may interact with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}Cl2_{2}O3_3, with a molecular weight of approximately 303.16 g/mol. The compound features a benzaldehyde moiety, which is known for its reactivity in biological systems.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of chlorine atoms enhances its binding affinity to target enzymes .
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing various signaling pathways within cells. The interaction with receptors can lead to altered cellular responses, contributing to its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar halogenated benzaldehyde structures have demonstrated cytotoxic effects against various cancer cell lines.

Compound NameIC50_{50} (µM)Cancer Cell Line
Compound A10MCF-7
Compound B15HeLa
Compound C5A549

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, suggesting that structural modifications can significantly affect potency.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of chlorine and ethoxy groups could enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

  • In Vitro Studies : A study examining the cytotoxic effects of similar chlorinated benzaldehydes showed significant inhibition of cell proliferation in breast cancer cells (MCF-7). The study reported an IC50_{50} value of approximately 12 µM for related compounds, indicating potential for further development .
  • Mechanistic Insights : Another investigation focused on the interaction of chlorinated benzaldehydes with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could act as competitive inhibitors, providing a basis for their anticancer activity .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route 1 : Use a nucleophilic substitution reaction between 5-ethoxy-2-chloro-4-hydroxybenzaldehyde and 2-chlorobenzyl chloride in dry acetonitrile at ambient temperature for 24 hours. Monitor reaction progress via TLC (PE/EtOAc 80:20). Purify the crude product via recrystallization from absolute ethanol, achieving >95% purity .
  • Route 2 : Optimize regioselective alkylation using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Control temperature (60–80°C) to minimize side products like over-alkylated derivatives .
  • Key Variables : Solvent polarity (acetonitrile vs. DCM), stoichiometry (1.5 eq. benzyl chloride), and purification methods (recrystallization vs. column chromatography) critically impact yield (70–98%) and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, aryl ether C-O at ~1255 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy CH₃ at δ 1.4 ppm) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve intermediates .
  • TLC : Monitor reactions using PE/EtOAc (80:20) with Rf ≈ 0.7 for the target compound .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or light, which may degrade the aldehyde group .
  • Handling : Use gloves and eye protection to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .
  • Stability : The compound is stable for >6 months under recommended conditions but may form hydrates or oxidize in humid environments .

Advanced Research Questions

Q. What mechanistic strategies can resolve contradictions in reported synthetic yields (e.g., 70% vs. 98%) for this compound?

Methodological Answer:

  • Step 1 : Analyze competing reaction pathways (e.g., hydrolysis of benzyl chloride or aldol condensation of the aldehyde group) using kinetic studies (e.g., in situ FTIR) .
  • Step 2 : Correlate solvent effects (polar aprotic vs. non-polar) with intermediates detected via LC-MS. Acetonitrile may stabilize transition states better than DCM .
  • Step 3 : Optimize workup procedures (e.g., rapid quenching vs. gradual acidification) to minimize byproduct formation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model the electron density of the aryl ether oxygen and aldehyde group. Identify sites susceptible to nucleophilic attack (e.g., para to the ethoxy group) .
  • MD Simulations : Simulate solvent interactions to predict reaction rates in acetonitrile vs. THF. Higher polarity solvents stabilize charge-separated transition states .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with experimental reactivity data .

Q. What are the common side reactions during synthesis, and how can they be suppressed?

Methodological Answer:

  • Side Reaction 1 : Hydrolysis of 2-chlorobenzyl chloride to 2-chlorobenzyl alcohol. Mitigate by using anhydrous solvents and molecular sieves .
  • Side Reaction 2 : Aldol condensation of the aldehyde group. Add catalytic acetic acid to protonate the aldehyde and suppress enolate formation .
  • Side Reaction 3 : Over-alkylation. Control stoichiometry (≤1.5 eq. benzyl chloride) and monitor via TLC .

Q. How can researchers assess the biological activity of this compound, and what in vitro assays are suitable?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR targets using molecular docking (e.g., AutoDock Vina) based on structural analogs .
  • In Vitro Assays :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
    • Enzyme Inhibition : Test IC₅₀ values against COX-2 or CYP450 isoforms using fluorometric kits .
  • Metabolite Analysis : Identify transformation products (e.g., dechlorinated derivatives) via LC-HRMS in bioremediation studies .

Q. What strategies validate discrepancies in analytical data (e.g., NMR shifts or HPLC retention times)?

Methodological Answer:

  • NMR Validation : Compare experimental shifts with predicted values from ACD/Labs or ChemDraw. Confirm spin-spin coupling patterns (e.g., meta-Cl substituents split aromatic protons) .
  • HPLC Cross-Check : Use orthogonal methods (e.g., HILIC vs. reverse-phase) to verify retention times. Spike samples with authentic standards to confirm identity .
  • Elemental Analysis : Perform CHNS analysis to validate molecular formula (e.g., C₁₆H₁₄Cl₂O₃) and rule out impurities .

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